1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone (CAS 1796969-37-3) is a synthetic small molecule featuring a piperidine core, a 6-methylpyridin-2-yloxy substituent, and a diphenylethanone moiety. It belongs to a broader class of 4-substituted piperidine derivatives often explored in medicinal chemistry for interactions with biological targets such as receptors and enzymes.

Molecular Formula C25H26N2O2
Molecular Weight 386.495
CAS No. 1796969-37-3
Cat. No. B2608507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone
CAS1796969-37-3
Molecular FormulaC25H26N2O2
Molecular Weight386.495
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H26N2O2/c1-19-9-8-14-23(26-19)29-22-15-17-27(18-16-22)25(28)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-14,22,24H,15-18H2,1H3
InChIKeyHPFVGAXHGWAVOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone (CAS 1796969-37-3): A Piperidine-Based Research Intermediate


1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone (CAS 1796969-37-3) is a synthetic small molecule featuring a piperidine core, a 6-methylpyridin-2-yloxy substituent, and a diphenylethanone moiety [1]. It belongs to a broader class of 4-substituted piperidine derivatives often explored in medicinal chemistry for interactions with biological targets such as receptors and enzymes. The compound is currently sold exclusively as a research chemical, not for human or veterinary use.

Product type Piperidine-based research intermediate
Research context Receptor/enzyme interaction studies
Use restriction Research use only; not for human/veterinary use

Why 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone Cannot Be Replaced by Other Piperidine Derivatives


Minor structural variations within the 4-substituted piperidine class can drastically alter target binding, selectivity, and physicochemical properties . The specific combination of a 6-methylpyridin-2-yloxy group at the piperidine 4-position and the 2,2-diphenylethanone amide group in this compound creates a unique steric and electronic profile that is not replicated by close analogs such as 1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one or 1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)butan-2-one. Without direct comparative data for this specific compound, any substitution in a research or industrial application risks altering critical parameters, including binding kinetics, metabolic stability, or off-target activity. Therefore, procurement of the exact CAS-defined structure is essential to maintain experimental reproducibility.

4-Position substituent specificity
The 6-methylpyridin-2-yloxy group may not be interchangeable with other 4-substituents; binding and selectivity could shift.
Amide moiety influence
The 2,2-diphenylethanone amide contributes unique steric and electronic features; close analogs may not replicate target interactions.
Absence of comparative data
No direct comparison data exist for this specific structure; unverified substitution may compromise experimental reproducibility.

Quantitative Differentiation Evidence for 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone


No compound-specific quantitative evidence available. Structural class considerations are based on analogous piperidine derivatives (e.g., CID 71799597). Verification with the exact CAS-defined structure is recommended.

Recommended Application Scenarios for 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone Based on Available Evidence


Application
Selection Property
Validation Focus
Receptor/enzyme interaction studies
4-Substituted piperidine scaffold with diphenylethanone amide
Binding selectivity and metabolic stability profiling
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